Cas no 28652-72-4 (1,1'-Biphenyl, methyl-)

1,1'-Biphenyl, methyl- structure
1,1'-Biphenyl, methyl- structure
Product Name:1,1'-Biphenyl, methyl-
CAS No:28652-72-4
MF:C13H12
MW:168.234383583069
CID:256593
PubChem ID:12563
Update Time:2025-04-19

1,1'-Biphenyl, methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, methyl-
    • 2-methylbiphenyl
    • Biphenyl, methyl-
    • CCRIS 5855
    • HSDB 6162
    • Methyl-1,1'-biphenyl
    • Methylbiphenyl
    • Phenyltoluene
    • 648-53-3
    • X937MQ8S1T
    • o-Methylbiphenyl
    • ALLIZEAXNXSFGD-UHFFFAOYSA-
    • o-Phenyltoluene
    • 1-Methyl-2-phenylbenzene
    • AS-57752
    • CS-0313456
    • DTXSID10881160
    • A834729
    • AC-18697
    • FT-0612882
    • AKOS015917335
    • Q27293704
    • methyl 1,1' biphenyl
    • InChI=1/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3
    • FT-0695550
    • NSC5321
    • 2-Phenyltoluene
    • 2-Phenyltoluene, 97%
    • 1-methyl-2-phenyl-benzene
    • 28652-72-4
    • 2-Methyl-1,1'-biphenyl
    • EINECS 211-400-1
    • M1242
    • W-104848
    • NSC 5321
    • NS00042582
    • NSC-5321
    • 643-58-3
    • 1,1'-Biphenyl, 2-methyl-
    • MFCD00008517
    • Biphenyl, 2-methyl-
    • 2-METHYL DIPHENYL
    • UNII-X937MQ8S1T
    • 2-Methyl-biphenyl
    • Inchi: 1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3
    • InChI Key: ALLIZEAXNXSFGD-UHFFFAOYSA-N
    • SMILES: C1(C=CC=CC=1C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 168.09396
  • Monoisotopic Mass: 168.0939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.0073
  • Melting Point: 24.05°C
  • Boiling Point: 257.19°C (estimate)
  • Flash Point: 105.5°C
  • Refractive Index: 1.5890
  • PSA: 0
  • LogP: 4.14 /2-methyl, 3-methyl, 4-methyl biphenyl/
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.